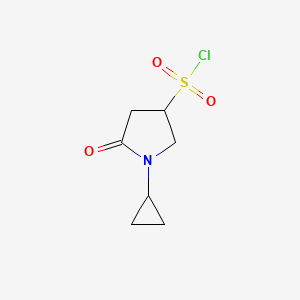

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride

Description

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) with a ketone group at position 5, a cyclopropyl substituent at position 1, and a sulfonyl chloride moiety at position 3. The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling its use as a sulfonating agent in organic synthesis, particularly for forming sulfonamides or sulfonate esters. This compound is of interest in pharmaceutical intermediate synthesis, where its structural features may enhance drug candidate properties such as metabolic stability or binding affinity.

Properties

IUPAC Name |

1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c8-13(11,12)6-3-7(10)9(4-6)5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLZWHPFMQRGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride typically involves the reaction of 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonic acid+SOCl2→1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride+SO2+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can undergo reduction reactions to form sulfonyl hydrides or other reduced derivatives.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific nucleophile or reducing agent used .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is primarily utilized in the development of pharmaceuticals targeting various diseases, including cancer and metabolic disorders. Its applications in drug design are highlighted through several case studies:

Case Study 1: Cancer Treatment

Research has indicated that compounds derived from 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride exhibit significant activity against cancers characterized by specific mutations. For instance, a study demonstrated its efficacy in targeting mutant alleles of isocitrate dehydrogenase (IDH) in cancer cells, leading to reduced tumor growth in preclinical models .

Case Study 2: Protein Kinase Inhibition

The compound has also been explored as a potential inhibitor of protein kinases, which play crucial roles in cell signaling and cancer progression. In vitro studies have shown that derivatives of this compound can selectively inhibit kinases involved in tumorigenesis, providing a pathway for developing targeted therapies .

Synthesis and Derivatives

The synthesis of 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride often involves multicomponent reactions that enhance its functional diversity. These synthetic methodologies allow for the modification of the compound to improve its pharmacological properties. A notable approach includes the use of sulfonamide linkages to enhance solubility and bioavailability .

Comparative Analysis of Derivatives

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Comparison

Key Compounds for Comparison :

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride (Target Compound)

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride (Analog from )

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3...] (Pyrazole-based compound from )

| Compound Name | Core Structure | Position 1 Substituent | Position 3 Functional Group | Key Structural Features |

|---|---|---|---|---|

| 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride | Pyrrolidine | Cyclopropyl | Sulfonyl chloride (-SO₂Cl) | Strained cyclopropyl ring; reactive sulfonyl group |

| 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride | Pyrrolidine | Isopropyl | Carbonyl chloride (-COCl) | Bulky isopropyl group; acid chloride reactivity |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole... | Pyrazole | Methyl | Sulfanyl (-S-) | Trifluoromethyl and chlorophenyl substituents |

Reactivity and Functional Group Analysis

- Sulfonyl Chloride vs. Carbonyl Chloride: The sulfonyl chloride in the target compound is less electrophilic than the carbonyl chloride in the isopropyl analog. Sulfonyl chlorides typically undergo nucleophilic substitution (e.g., with amines to form sulfonamides), while carbonyl chlorides react via nucleophilic acyl substitution (e.g., forming amides or esters) .

Core Heterocycle Differences :

- The pyrrolidine core (target and isopropyl analog) is a saturated ring, offering conformational flexibility. In contrast, the pyrazole core () is aromatic, conferring rigidity and distinct electronic properties. The pyrazole’s sulfanyl group (-S-) is less reactive than sulfonyl chloride, limiting its utility in sulfonylation reactions .

Biological Activity

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is a compound of interest primarily due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives. The compound's molecular formula is , with a molecular weight of approximately 210.68 g/mol.

Synthesis

The synthesis of 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride typically involves the reaction of cyclopropyl amine with a sulfonyl chloride under controlled conditions to produce the desired product. The reaction conditions must be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride. For instance, a study investigated various 5-oxopyrrolidine derivatives and found that certain compounds exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The incorporation of specific substituents influenced the activity, with some derivatives demonstrating reduced viability in cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of compounds analogous to 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride have also been explored. In vitro tests revealed that certain derivatives showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified structure-dependence in anticancer activity against A549 cells; certain substitutions enhanced potency. |

| Study B | Antimicrobial Activity | Compounds demonstrated efficacy against resistant Staphylococcus aureus strains; potential for further development in antibiotic resistance contexts. |

The biological activity of 1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is thought to be mediated through interactions with specific enzymes or receptors involved in cell proliferation and survival pathways. The sulfonyl chloride moiety may facilitate covalent bonding to target proteins, thereby altering their function.

Q & A

Basic Research Question

- Hazard Classification : Classified as corrosive (H314) due to sulfonyl chloride reactivity, requiring PPE (nitrile gloves, lab coat, goggles) and fume hood use .

- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption in vermiculite .

How can researchers mitigate competing side reactions during nucleophilic substitutions involving this sulfonyl chloride?

Advanced Research Question

Common side reactions include hydrolysis to sulfonic acids or undesired sulfonamide byproducts. Mitigation strategies:

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves in THF/DCM) and syringe techniques for reagent addition.

- Temperature Modulation : Conduct reactions at –20°C to slow hydrolysis kinetics while maintaining nucleophile reactivity.

- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time, minimizing side pathways .

What role does the cyclopropyl group play in modulating the compound’s reactivity for medicinal chemistry applications?

Advanced Research Question

The cyclopropyl moiety:

- Steric Effects : Enhances conformational rigidity, favoring selective interactions with biological targets (e.g., enzyme active sites).

- Electronic Effects : Electron-withdrawing nature of the sulfonyl chloride is partially offset by the cyclopropane ring’s strain-induced electron donation, balancing electrophilicity for controlled reactivity .

- Metabolic Stability : Cyclopropane reduces oxidative metabolism in vivo, making derivatives promising for prolonged pharmacokinetic profiles .

What computational methods are suitable for predicting the reactivity of this compound in silico?

Advanced Research Question

- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models sulfonyl chloride’s electrophilic centers and transition states for nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent interactions to predict hydrolysis rates in aqueous environments.

- Docking Studies : Assess binding affinity of derivatives to target proteins (e.g., kinases), leveraging structural data from PubChem .

How does the 5-oxopyrrolidine ring influence the compound’s stability under varying pH conditions?

Advanced Research Question

- Acidic Conditions : The lactam (5-oxo) group stabilizes the ring via resonance, reducing ring-opening reactions.

- Basic Conditions : Hydrolysis of the sulfonyl chloride is accelerated, but the pyrrolidine ring remains intact below pH 10.

- Experimental Validation : Stability studies using HPLC monitoring (C18 columns, UV detection at 254 nm) show >90% integrity at pH 4–7 for 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.